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Compound of Interest

Compound Name: 3-(2-Thienyl)aniline

Cat. No.: B1306149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 3-(2-Thienyl)aniline (CAS No: 92057-12-0). The information herein is curated for
professionals in research and drug development, with a focus on structured data presentation,
detailed experimental methodologies, and logical visualizations to support laboratory work and
computational modeling.

Core Physicochemical Properties

3-(2-Thienyl)aniline is a bi-aryl amine containing a phenyl and a thiophene ring. Its structural
characteristics are foundational to its chemical behavior and potential applications in medicinal
chemistry and material science.

Identification and Structural Data
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Identifier Value Reference
IUPAC Name 3-(thiophen-2-yl)aniline --INVALID-LINK--
CAS Number 92057-12-0 [11[2][3][4]
Molecular Formula C10HoNS [1112][3]
Molecular Weight 175.25 g/mol [1][2]
Canonical SMILES Cl=CCFCCFCIN)C2=CC= --INVALID-LINK--
Cs2
YUTPSMJOCLLMBK-

InChl Key

[4]

UHFFFAOYSA-N

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. It is important to note

that several of these values are predicted through computational models and should be

confirmed experimentally for critical applications. There are also discrepancies in the reported

physical state of the compound.

Property Value Notes Reference
) Beige solid / Yellowish  Discrepancy in
Physical State ] ] [4115]
oil literature

This value may

Melting Point 246 °C correspond to the [1]
hydrochloride salt.

Boiling Point 341.6 £ 25.0 °C Predicted [1]

Density 1.196 + 0.06 g/cm?3 Predicted [1]
Predicted (acidic, for

pKa 4.09+0.10 ) [1]
the protonated amine)

logP 3.1 Predicted (XlogP) --INVALID-LINK--
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Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 3-(2-Thienyl)aniline. The

following data were obtained from a micellar Suzuki cross-coupling synthesis study.[5]

Spectrum Type

Data

(400 MHz, CDCls) & 7.16 (dd, J = 3.6, 1.1 Hz,
1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J =

1H NMR 7.8 Hz, 1H), 6.97-6.90 (m, 2H), 6.81 (t, J = 2.0
Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H),
3.47 (br, 2H)
(101 MHz, CDCls) & 146.9, 144.7, 135.4, 129.9,
13C NMR

127.9, 124.6, 123.1, 116.5, 114.4, 112.6

Infrared (IR)

(ATR) 3438, 3356, 3101, 3069, 3040, 1617,
1598, 1581, 1485, 1453, 1304, 1230, 1198,
1168, 1079, 1048, 993, 858, 827, 775, 688, 609,
558 cm™!

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and

characterization of chemical compounds.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(2-Thienyl)aniline can be efficiently achieved via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol adapted

from the literature.[5]
Reagents:

e 3-Bromoaniline

e 2-Thienylboronic acid

o Palladium catalyst (e.g., Pd(dtbpf)ClI2)
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e Base (e.g., Triethylamine - EtsN)
e Solvent system (e.g., Aqueous Kolliphor EL)
Procedure:

e Combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Clz (0.01
mmol), and EtsN (1 mmol) in a reaction vessel.

e Add aqueous Kolliphor EL (2 mL, 1.97% in H20) to the mixture.

« Stir the reaction mixture vigorously (e.g., 500 rpm) at room temperature. The reaction time
should be monitored by a suitable technique like TLC or LC-MS.

e Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.
e Remove the solvents under reduced pressure.

 Purify the resulting residue by flash column chromatography (e.g., SiO2, CHz2Clz/n-hexane
8:2) to yield pure 3-(2-Thienyl)aniline.
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Reaction Setup

Combine Reactants:
- 3-Bromoaniline
- 2-Thienylboronic Acid
- Pd Catalyst & Base

1-2

Add Solvent System
(e.g., Ag. Kolliphor EL)

Reaction
Stir at Room Temp.
(Monitor via TLC/LC-MS)

3. Upon Completion

Workup & Purification

Add EtOH

Concentrate under
Reduced Pressure

Flash Column
Chromatography

Pure 3-(2-Thienyl)aniline

Click to download full resolution via product page

Workflow for Suzuki-Miyaura Synthesis.
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Physicochemical Property Determination: General
Protocols

The following are generalized, standard protocols for determining key physicochemical
properties. These should be adapted and optimized for 3-(2-Thienyl)aniline specifically.

1. Aqueous Solubility Determination (Qualitative)[1][2]

o Preparation: Add approximately 25 mg of 3-(2-Thienyl)aniline to a small test tube.

e Solvent Addition: Add 0.75 mL of deionized water in 0.25 mL portions.

e Mixing: After each addition, cap the test tube and shake vigorously for at least 30 seconds.

o Observation: Visually inspect the solution for any undissolved solid against a dark
background. Classify as soluble, partially soluble, or insoluble.

o pH-Dependent Solubility: Repeat the procedure using 5% HCI and 5% NaOH solutions to
determine the solubility of the basic amine and its potential acidic character, respectively. As
an amine, it is expected to be soluble in 5% HCI.

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)[4][6][7]

¢ Phase Saturation: Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline
(PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.
Allow the phases to separate completely.

» Stock Solution: Prepare a stock solution of 3-(2-Thienyl)aniline in the saturated 1-octanol
phase at a known concentration (e.g., 1 mg/mL).

» Partitioning: In a suitable vessel, combine a known volume of the octanol stock solution with
a known volume of the saturated PBS (e.g., 5 mL of each).

» Equilibration: Shake the vessel for a set period (e.g., 2 hours) at a constant temperature
(e.g., 25°C) to allow for partitioning equilibrium to be reached. Let the phases separate
completely, using centrifugation if necessary.
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e Quantification: Carefully sample both the octano

| and aqueous phases. Determine the

concentration of 3-(2-Thienyl)aniline in each phase using a suitable analytical method, such

as HPLC-UV.

o Calculation: Calculate LogP using the formula: LogP = logio([Concentration in Octanol] /

[Concentration in Aqueous Phase)).

Solubility Test Workflow
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Logical Workflows for Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties
of 3-(2-Thienyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306149#physicochemical-properties-of-3-2-thienyl-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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